molecular formula C19H18BrN3O4 B2371371 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide CAS No. 1286702-83-7

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide

Cat. No.: B2371371
CAS No.: 1286702-83-7
M. Wt: 432.274
InChI Key: GXLJYEDLETYHSE-UHFFFAOYSA-N
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Description

2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide is a synthetic 1,3,4-oxadiazole derivative designed for advanced pharmaceutical and biochemical research. The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, known for its significant biological potential and metabolic stability, making it a key structural component in the development of novel therapeutic agents . This compound features a 3-bromophenyl substituent on the oxadiazole ring, which can enhance electronic properties and serve as a handle for further structural elaboration via cross-coupling reactions. The acetamide linker is functionalized with a (2,4-dimethoxyphenyl)methyl group, a moiety often associated with specific biological interactions. Researchers can leverage this compound as a core building block or intermediate in drug discovery projects. Its primary research applications include serving as a candidate for screening against various disease targets, exploring structure-activity relationships (SAR) in lead optimization, and investigating the role of oxadiazole derivatives in modulating enzymatic activity or receptor signaling. Based on the established pharmacological profile of analogous structures, this compound may be of particular interest in programs targeting antimicrobial, anti-inflammatory, or anticancer activities . It is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4/c1-25-15-7-6-13(16(9-15)26-2)11-21-17(24)10-18-22-23-19(27-18)12-4-3-5-14(20)8-12/h3-9H,10-11H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLJYEDLETYHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Intermediate Formation

The synthesis begins with the preparation of a hydrazide derivative. For example, ethyl 2-(2-acetamidophenoxy)acetate is treated with hydrazine monohydrate in ethanol to yield the corresponding hydrazide (2 ).

Reaction Conditions :

  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Time : 4–6 hours (monitored by TLC)

Cyclization with Carbon Disulfide

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of sodium ethoxide to form the 5-mercapto-1,3,4-oxadiazole intermediate (3 ).

Reaction Mechanism :

  • Deprotonation of the hydrazide by sodium ethoxide.
  • Nucleophilic attack by CS₂, followed by cyclization and elimination of H₂S.

Key Parameters :

  • Molar Ratio : Hydrazide : CS₂ = 1 : 1.2
  • Temperature : Reflux (6 hours)
  • Yield : 70–85%

Introduction of the 3-Bromophenyl Group

The 5-mercapto-oxadiazole intermediate is reacted with 3-bromophenylacetic acid chloride or a bromophenyl-substituted electrophile. Alternatively, Suzuki-Miyaura coupling can introduce the aryl group post-cyclization.

Example Protocol :

  • Reactants : 5-Mercapto-oxadiazole + 3-bromophenylacetyl chloride
  • Base : Potassium carbonate (K₂CO₃)
  • Solvent : Acetone
  • Yield : 65–78%

Synthesis of the Acetamide Side Chain

Preparation of 2-Chloro-N-(2,4-Dimethoxybenzyl)Acetamide

2-Chloroacetamide is reacted with 2,4-dimethoxybenzylamine in dichloromethane (DCM) under basic conditions.

Reaction Conditions :

  • Base : Triethylamine (Et₃N)
  • Temperature : 0°C → room temperature
  • Yield : 82–90%

Coupling the Oxadiazole and Acetamide Moieties

The 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol is coupled with 2-chloro-N-(2,4-dimethoxybenzyl)acetamide via nucleophilic substitution.

Optimized Procedure :

  • Reactants : Oxadiazole-thiol (1 equiv), chloroacetamide (1.2 equiv)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : Acetone (anhydrous)
  • Temperature : Room temperature (25°C)
  • Time : 6–8 hours
  • Workup : Filtration, washing with H₂O, recrystallization from ethanol
  • Yield : 60–72%

Alternative Green Synthesis Approaches

One-Pot Cyclization in Aqueous Media

A water-based method replaces toxic solvents. N-hydroxybenzamidine derivatives are cyclized with carbonylation reagents (e.g., phenyl chloroformate) under碱性 conditions.

Advantages :

  • Solvent : Water
  • Catalyst : DMAP (4-dimethylaminopyridine)
  • Yield : 85%

Ultrasound-Assisted Synthesis

Ultrasound promotes faster reaction kinetics for oxadiazole formation. For example, N-isocyanoiminotriphenylphosphorane and aryl carboxylic acids react in CH₂Cl₂ under sonication.

Conditions :

  • Frequency : 40 kHz
  • Time : 10 minutes
  • Yield : 96%

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.85–7.45 (m, 4H, Ar-H), 6.55 (d, 2H, OCH₃), 4.45 (s, 2H, CH₂), 3.80 (s, 6H, OCH₃).
  • HRMS : m/z calc. for C₁₉H₁₈BrN₃O₄ [M+H]⁺: 463.04; found: 463.03.

Crystallography

Single-crystal X-ray diffraction confirms the planar oxadiazole ring and dihedral angles between aromatic systems (e.g., 45.8° for 3-bromophenyl vs. oxadiazole).

Comparative Analysis of Methods

Method Yield Time Solvent Scale-Up Feasibility
Classical Cyclization 70% 12 h Ethanol Moderate
Green Synthesis 85% 5 h Water High
Ultrasound 96% 0.17 h CH₂Cl₂ Limited

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    DNA interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-N-(3,5-difluorobenzyl)acetamide

  • Key Differences : Replaces the 2,4-dimethoxybenzyl group with a 3,5-difluorobenzyl moiety.
  • Physicochemical Properties :
    • Molecular weight: 408.202 g/mol (vs. ~447 g/mol for the target compound, estimated).
    • LogP: Higher lipophilicity due to fluorine atoms (vs. dimethoxy groups, which offer moderate polarity) .

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives

  • Key Differences : Substitutes the 3-bromophenyl group with 2,4-dichlorophenyl and replaces the acetamide with an amine linker.
  • Biological Activity : Demonstrated selective cytotoxicity against liver cancer (Hep-G2) with IC₅₀ = 2.46 µg/mL, attributed to the dichlorophenyl group’s electron-withdrawing effects .

Analogues with Modified Heterocyclic Cores

2-(2,4-Dioxothiazolidin-3-yl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-acetamide

  • Key Differences: Incorporates a thiazolidinone ring instead of the benzyl group.
  • Biological Activity: Exhibited moderate anticancer activity (IC₅₀ values unstated but structurally linked to apoptosis induction via thiazolidinone-mediated pathways) .

2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide

  • Key Differences : Replaces oxadiazole with thiadiazole and adds a pyridinyl-methoxyphenyl system.
  • Biological Activity : High cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), suggesting thiadiazole-pyridine hybrids enhance membrane permeability .

Anticancer Activity

Compound Substituents Cell Line (IC₅₀) Reference
Target compound 3-Bromophenyl, 2,4-dimethoxy Not reported
N-{[5-(2,4-Dichlorophenyl)-oxadiazole]methyl}amine 2,4-Dichlorophenyl, aliphatic amine Hep-G2: 2.46 µg/mL
2-(2-Fluoro-phenoxy)-thiadiazole 4-Methoxyphenyl, thiadiazole Caco-2: 1.8 µM

Physicochemical and Structural Insights

  • Crystallographic Data :
    • Analogues like N-(4-bromophenyl)acetamide exhibit bond length variations (e.g., C–Br: 1.89 Å vs. 1.91 Å in related structures), suggesting subtle electronic differences influenced by substituents .
    • The dihedral angle between aromatic rings in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide (66.4°) contrasts with the target compound’s likely conformation, affecting molecular packing and solubility .

Biological Activity

The compound 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide is a member of the oxadiazole class of compounds, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, examining its synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide
  • Molecular Formula : C17H16BrN3O3
  • Molecular Weight : 396.23 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acid derivatives.
  • Bromination of the phenyl group using brominating agents.
  • Methylation of the nitrogen atom in acetamide to introduce the dimethoxyphenyl group.

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro tests have shown that this compound has notable activity against various bacterial strains. For instance:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Candida albicans0.400.45

These results indicate that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Antifungal Activity

In addition to its antibacterial properties, this compound also exhibits antifungal activity. It has been tested against common fungal pathogens and has shown promising results:

Fungal Pathogen MIC (μg/mL)
Candida glabrata0.50
Aspergillus niger0.60

These findings suggest that it could be a candidate for further development in antifungal therapies .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : The oxadiazole moiety may interact with specific enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
  • Disruption of Membrane Integrity : The lipophilic nature of the bromophenyl and dimethoxyphenyl groups may enhance membrane permeability, leading to cell lysis.

Case Studies

A case study involving a series of oxadiazole derivatives reported that modifications in the substituents significantly influenced their antimicrobial potency. The introduction of halogenated phenyl groups was found to enhance activity due to increased lipophilicity and better interaction with microbial membranes.

Q & A

Q. What are the key synthetic pathways for synthesizing 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2,4-dimethoxyphenyl)methyl]acetamide?

The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with reagents like POCl₃ or H₂SO₄ .
  • Step 2: Thioether linkage formation using a nucleophilic substitution reaction between a bromoacetamide derivative and the oxadiazole intermediate. Reaction conditions (e.g., K₂CO₃ in DMF, 60–80°C) are critical for yield optimization .
  • Step 3: Purification via column chromatography or recrystallization, monitored by TLC and characterized by NMR and IR spectroscopy .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Post-synthesis characterization employs:

  • ¹H/¹³C NMR : To confirm proton environments and aromatic substitution patterns (e.g., distinguishing 3-bromophenyl vs. 4-bromophenyl isomers) .
  • Mass Spectrometry (MS) : For molecular weight verification and detection of isotopic peaks from bromine (¹⁰⁹Br/⁸¹Br) .
  • IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the acetamide moiety) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens focus on:

  • Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with MIC values calculated .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether linkage step in synthesis?

Yield optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
  • Catalytic Additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
  • Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., oxidation of thiol groups) .

Q. What computational methods aid in predicting the compound’s interaction with biological targets?

Advanced approaches involve:

  • Molecular Docking : Using software like AutoDock Vina to model interactions with enzymes (e.g., COX-2, EGFR) or DNA .
  • MD Simulations : Assessing binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
  • QSAR Modeling : Correlating substituent effects (e.g., methoxy vs. nitro groups) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

Q. How do structural modifications (e.g., substituent variation) impact pharmacological activity?

A SAR study might compare:

Substituent PositionBioactivity TrendKey Findings
3-Bromophenyl Enhanced anticancer activityHigher DNA intercalation potential vs. 4-bromophenyl analogs .
2,4-Dimethoxyphenyl Improved solubilityMethoxy groups increase logD values, enhancing bioavailability .
Oxadiazole Ring Antimicrobial specificityElectron-withdrawing groups (e.g., Br) improve membrane penetration .

Q. What analytical techniques resolve contradictions in reported bioactivity data?

Discrepancies (e.g., varying IC₅₀ values across studies) are addressed via:

  • Dose-Response Validation : Repeating assays with standardized protocols (e.g., identical cell passage numbers, serum-free conditions) .
  • Metabolic Stability Testing : LC-MS/MS to quantify compound degradation in cell culture media .
  • Off-Target Profiling : Kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions .

Methodological Notes

  • Experimental Reproducibility : Document reaction conditions (e.g., inert atmosphere for oxadiazole cyclization) to mitigate batch-to-batch variability .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo testing if extending to preclinical models .

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